2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid
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Overview
Description
2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-4-yl)acetic acid: A structurally similar compound with a pyridine ring and an acetic acid group.
2-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetic acid: Another similar compound with an imidazo[1,2-a]pyridine ring and an acetic acid group.
Uniqueness
2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid is unique due to the presence of the 2-methylpropyl group attached to the pyridine ring. This structural feature may confer specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-[3-(2-methylpropyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(2)5-10-7-12-4-3-9(10)6-11(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
GBJZWNHJHGZAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CN=C1)CC(=O)O |
Origin of Product |
United States |
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